molecular formula C9H13NaO4 B15298064 Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B15298064
M. Wt: 208.19 g/mol
InChI Key: ULGLZUZFYHFZQI-UHFFFAOYSA-M
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Description

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. A new tandem reaction has been developed that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under mild and operationally simple conditions . This process is mediated by an organic base and involves an open transition state.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of enantioselective synthesis and the use of organic bases in mild conditions can be scaled up for industrial applications. The operational simplicity and metal-free nature of the synthesis make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylate derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions include various carboxylate and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like FabF and FabH, which are involved in bacterial fatty acid synthesis . This inhibition leads to the disruption of bacterial cell membrane synthesis, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific functional groups and the stability of its bicyclic structure. This stability allows it to undergo various chemical reactions while maintaining its integrity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13NaO4

Molecular Weight

208.19 g/mol

IUPAC Name

sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C9H14O4.Na/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12;/h10H,1-6H2,(H,11,12);/q;+1/p-1

InChI Key

ULGLZUZFYHFZQI-UHFFFAOYSA-M

Canonical SMILES

C1CC2(CCC1(CO2)C(=O)[O-])CO.[Na+]

Origin of Product

United States

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